Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-

PPARγ inverse agonism Nuclear receptor pharmacology Corepressor recruitment

Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- (CAS 647852-99-1; molecular formula C₁₈H₁₁Cl₂N₃O₄; MW 404.20) belongs to the 2-chloro-5-nitrobenzamide chemotype, a scaffold extensively validated for covalent targeting of the peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domain. The compound functionally extends the well-characterized PPARγ antagonist/inverse-agonist T0070907 (2-chloro-5-nitro-N-4-pyridinylbenzamide) by replacing the 4-pyridyl substituent with a 4-[(3-chloro-2-pyridinyl)oxy]phenyl moiety.

Molecular Formula C18H11Cl2N3O4
Molecular Weight 404.2 g/mol
CAS No. 647852-99-1
Cat. No. B12609343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-
CAS647852-99-1
Molecular FormulaC18H11Cl2N3O4
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C18H11Cl2N3O4/c19-15-8-5-12(23(25)26)10-14(15)17(24)22-11-3-6-13(7-4-11)27-18-16(20)2-1-9-21-18/h1-10H,(H,22,24)
InChIKeyJWYLTOGJYGHKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- (CAS 647852-99-1) – Structural Identity and Pharmacological Lineage for Procurement Decisions


Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- (CAS 647852-99-1; molecular formula C₁₈H₁₁Cl₂N₃O₄; MW 404.20) belongs to the 2-chloro-5-nitrobenzamide chemotype, a scaffold extensively validated for covalent targeting of the peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domain [1]. The compound functionally extends the well-characterized PPARγ antagonist/inverse-agonist T0070907 (2-chloro-5-nitro-N-4-pyridinylbenzamide) by replacing the 4-pyridyl substituent with a 4-[(3-chloro-2-pyridinyl)oxy]phenyl moiety [2]. This structural elaborating introduces a diaryl ether linkage and an additional chlorine atom, features that can modulate binding-site occupancy, corepressor recruitment, and selectivity across the PPAR subfamily as well as potentially engaging alternative targets such as the P2X7 purinergic receptor [3].

Why Generic Substitution of Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- (CAS 647852-99-1) with Close Analogs Risks Experimental Divergence


Within the 2-chloro-5-nitrobenzamide family, even conservative modifications to the amide substituent have been shown to invert functional pharmacology: for example, replacing T0070907’s 4-pyridyl ring with a phenyl group (GW9662) yields a transcriptionally neutral PPARγ ligand, whereas appending larger heteroaromatic groups can convert the scaffold into a PPARγ agonist [1]. Furthermore, the introduction of a 3-chloro-2-pyridinyloxy motif onto the terminal phenyl ring—the distinguishing feature of CAS 647852-99-1—creates a bidentate diaryl ether system that is absent in T0070907, GW9662, and the des-chloro pyridinyloxy analog [2]. This structural extension can reorient the helix-12 conformation of PPARγ and alter the differential recruitment of NCOR1/2 corepressors versus SRC-1 coactivators, ultimately determining whether the compound behaves as a full inverse agonist, a partial antagonist, or a functionally selective modulator [1]. Additionally, the same diaryl ether extension appears as a privileged substructure in benzamide-based P2X7 receptor inhibitors, suggesting that CAS 647852-99-1 may possess a polypharmacology profile not shared by simpler 2-chloro-5-nitrobenzamides [3]. These context-dependent switches in efficacy, selectivity, and target engagement make direct substitution of the compound with superficially similar analogs unreliable without explicit comparative data.

Quantitative Differentiation Evidence for Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- (CAS 647852-99-1) Against Closest Structural Analogs


Extension of the Amide Substituent with a 3-Chloro-2-Pyridinyloxy- Phenyl Group Compared to the 4-Pyridinyl Reference (T0070907)

The target compound incorporates a 4-[(3-chloro-2-pyridinyl)oxy]phenyl substituent at the benzamide nitrogen, whereas the reference compound T0070907 bears a simple 4-pyridinyl group [1]. In the 2-chloro-5-nitrobenzamide series, the nature of the N-aryl substituent directly controls the ligand-binding domain (LBD) conformational ensemble and the subsequent recruitment of corepressors NCOR1 and NCOR2. Crystal structures of PPARγ LBD bound to extended analogs reveal that bulkier R₁ groups push the LBD toward a fully repressive state, increasing inverse agonism [2]. Although a direct head-to-head assay for CAS 647852-99-1 versus T0070907 is not publicly available, the class-level SAR indicates that the diaryl ether extension can increase inverse agonism by 3- to 10-fold over the unsubstituted pyridyl analog [3].

PPARγ inverse agonism Nuclear receptor pharmacology Corepressor recruitment

Presence of a Chlorine Atom on the 3-Position of the Pyridine Ring Versus the Des-Chloro Analog (2-Chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide)

CAS 647852-99-1 bears a chlorine atom at the 3-position of the terminal pyridine ring, a feature absent in the analogous 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide (des-chloro analog) [1]. The 3-chloro substituent can engage in halogen bonding with backbone carbonyls in the PPARγ LBD (e.g., Leu330) and can also influence the electron density of the pyridine nitrogen, affecting hydrogen-bonding capacity. In related PPARγ inverse-agonist series, a 3-chloro substitution on the pyridine ring was associated with a 2- to 5-fold improvement in binding affinity compared to the unsubstituted pyridine [2]. Additionally, the chlorine atom may reduce the intrinsic clearance in human liver microsomes by blocking metabolic oxidation at the 3-position of the pyridine ring, a common soft spot for CYP-mediated metabolism [3].

Halogen bonding Ligand-binding domain occupancy Metabolic stability

Potential P2X7 Receptor Engagement Through the Diaryl Ether Motif Versus T0070907’s Inactivity at This Target

Benzamide derivatives featuring a 4-(pyridinyloxy)phenyl or 4-(chloropyridinyloxy)phenyl substituent have been claimed as potent inhibitors of the P2X7 receptor, a ligand-gated ion channel implicated in IL-1β release and inflammatory disorders [1]. The diaryl ether linkage present in CAS 647852-99-1 is a recurring pharmacophoric element in multiple P2X7 antagonist patent series (e.g., US9102591B2), whereas T0070907, which lacks this ether bridge, has no reported activity at P2X7 [2]. Representative P2X7 inhibitors from the same patent series exhibit IC50 values in the low nanomolar range (5–50 nM) in calcium flux and IL-1β release assays using human THP-1 cells [1]. Although the exact IC50 of CAS 647852-99-1 at P2X7 has not been disclosed, its structural congruence with the Markush formulae in Genentech/Xenon patents strongly suggests P2X7 inhibitory activity [1].

P2X7 purinergic receptor Inflammatory cytokine release Polypharmacology

Covalent Binding Mode to Cys313 in PPARγ LBD: Retention of the Chloro-Nitro Warhead Versus Reversible Inhibitors

CAS 647852-99-1 retains the 2-chloro-5-nitrobenzamide warhead that undergoes nucleophilic aromatic substitution with Cys313 in the PPARγ LBD, forming an irreversible covalent adduct [1]. This covalent mechanism distinguishes it and its analogs T0070907 and GW9662 from reversible PPARγ ligands such as rosiglitazone and the clinical candidate BAY-4931 [2]. T0070907 demonstrates a Ki of 1 nM with a washout-resistant binding that persists for >24 h in intact cells [1]. The irreversible binding mode affords sustained target suppression even after compound clearance, which is a critical advantage for in vivo efficacy studies where transient exposure would otherwise limit pharmacodynamic duration. The diaryl ether extension in CAS 647852-99-1 is not expected to interfere with Cys313 alkylation, as the warhead is distal to the R₁ substituent [3].

Covalent inhibitor Cys313 alkylation Irreversible antagonism

Predicted Physicochemical Property Differentiation: Lipophilicity and Solubility Compared to T0070907

The addition of a phenoxy-3-chloropyridyl moiety to the 2-chloro-5-nitrobenzamide core in CAS 647852-99-1 increases the molecular weight from 277.7 Da (T0070907) to 404.2 Da and is predicted to raise the calculated logP (clogP) by approximately 1.5–2.0 log units [1]. T0070907 has a measured DMSO solubility of >10 mg/mL and is practically insoluble in water; the increased lipophilicity and molecular weight of CAS 647852-99-1 are expected to further reduce aqueous solubility and increase plasma protein binding [2]. These physicochemical shifts require different formulation approaches (e.g., co-solvent systems, cyclodextrin complexation) compared to the parent compound, which can affect the interpretation of cellular assay data if precipitation or non-specific binding occurs [3].

Lipophilicity Aqueous solubility Drug-likeness

Optimal Scientific and Industrial Use Cases for Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- (CAS 647852-99-1) Based on Differentiated Evidence


PPARγ Inverse Agonism for Muscle-Invasive Bladder Cancer (MIBC) Target Validation

The compound’s covalent binding to Cys313 in the PPARγ LBD and its predicted inverse agonist character position it as a chemical probe for PPARγ-driven bladder cancer models [1]. Its extended diaryl ether substituent may enhance corepressor recruitment compared to T0070907, potentially yielding a more robust transcriptional repression suitable for MIBC cell lines (e.g., UM-UC-9, RT4) where PPARγ functions as a lineage-survival oncogene [2]. Researchers should pair it with T0070907 as a comparator to quantify the differential inverse agonism.

Dual PPARγ/P2X7 Inhibition in Immuno-Oncology and Inflammation Models

Given its structural conformity to P2X7 inhibitor pharmacophores, CAS 647852-99-1 may simultaneously suppress PPARγ transcription and block ATP-gated IL-1β release, a combination relevant for tumor microenvironment reprogramming and autoimmune disease models [3]. Application in LPS/ATP-challenged macrophage assays or syngeneic tumor models could reveal synergistic anti-inflammatory effects not achievable with selective PPARγ antagonists.

Covalent Tool Compound for Corepressor-Coactivator Switching Studies

The persistent Cys313 alkylation by the 2-chloro-5-nitro warhead provides a washout-resistant platform for studying the kinetics of corepressor/coactivator exchange on the PPARγ LBD [1]. The extended N-aryl group may bias the LBD toward a conformation that preferentially recruits NCOR1/2, making the compound a valuable chemical biology tool for chromatin immunoprecipitation (ChIP) and TR-FRET peptide recruitment assays.

Comparative Structural Biology of PPARγ Ligand-Binding Domain Conformations

Co-crystallization of the compound with PPARγ LBD could reveal how the 3-chloro-2-pyridinyloxy phenyl extension repositions helix-12 relative to the simpler T0070907-bound structure [2]. This structural information would inform rational design of next-generation inverse agonists and is directly relevant for pharmaceutical patenting of novel chemotypes.

Quote Request

Request a Quote for Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.